3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic compound that belongs to the class of benzamides and chromenones. It is characterized by its complex structure, which includes a methoxy group and a chromenone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is classified under the following categories:
The synthesis of 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. A common approach includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide features several key components:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C23H17NO4 |
Molecular Weight | 371.4 g/mol |
IUPAC Name | 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide |
CAS Number | 923210-81-5 |
3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions typical for benzamide derivatives:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is not fully elucidated but is believed to involve interaction with specific biological targets:
Preliminary studies suggest that this compound exhibits promising activity against various cancer cell lines, indicating potential applications in cancer therapy.
The physical properties of 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide include:
The chemical properties include:
Further characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of the synthesized compound.
3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has potential applications in several scientific fields:
This compound represents a valuable addition to the library of bioactive molecules with potential therapeutic applications in treating various diseases, particularly cancer and inflammatory disorders.
3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide represents a structurally sophisticated small molecule within the chromenone-amide hybrid class. Its core architecture integrates a 4-oxo-4H-chromenone (flavone) backbone substituted at the C2 position with a phenyl ring and at C6 with a 3-methoxybenzamide group. The molecule’s canonical SMILES representation, COc1cccc(C(=O)Nc2ccc3oc(-c4ccccc4)cc(=O)c3c2)c1
, precisely maps atomic connectivity and functional group orientation [2]. Key structural attributes include:
Table 1: Structural and Physicochemical Profile
Property | Value | Analogs |
---|---|---|
Molecular Formula | C₂₃H₁₇NO₄ | C₂₄H₁₉NO₄ (methylphenyl analog) |
Molecular Weight | 371.4 g/mol | 385.4 g/mol |
Parent Chromenone System | 4H-chromen-4-one | 4H-chromen-4-one [2] |
Key Substituents | 2-phenyl, 6-(3-methoxybenzamide) | 2-(3-methylphenyl), 6-benzamide |
This configuration enables π-π stacking with biological targets and moderate polarity (logP ~3.5), balancing membrane permeability and aqueous solubility [2] [4].
The compound’s primary therapeutic relevance stems from its multimodal engagement with cancer-associated signaling cascades:
Table 2: Pharmacological Targets and Cellular Effects
Target/Pathway | Observed Effect | Cellular Outcome |
---|---|---|
EGFR Tyrosine Kinase | Competitive inhibition | Reduced proliferation, metastasis suppression |
PI3K/Akt/mTOR | Phosphorylation dampening | Autophagy induction, chemosensitization |
Bcl-2 Family Proteins | Bax upregulation, Bcl-2 suppression | Mitochondrial apoptosis |
VEGF-Induced Angiogenesis | Microvessel density reduction | Tumor neovascularization impairment |
Hybridization synergizes intrinsic flavonoid antioxidant properties with benzamide’s precision targeting, enhancing therapeutic indices over parent scaffolds [2] [4].
Despite promising attributes, critical research voids persist:
Current syntheses rely on Friedel-Crafts acylation and amide coupling, yet yield variations (45–72%) impede scalable production [4]. Addressing these gaps requires combinatorial chemistry for analog generation and advanced metabolomics to identify on/off-target engagements.
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 13823-29-5
CAS No.: 541-25-3
CAS No.: